

SHR2415: A Potent and Selective ERK1/2 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of this pathway, often through mutations in key components like RAS and RAF, is a hallmark of many human cancers, leading to uncontrolled cell growth and tumor progression. [2][3] While inhibitors targeting upstream kinases such as BRAF and MEK have demonstrated clinical efficacy, the development of resistance, frequently through the reactivation of ERK1/2, remains a significant challenge.[3] Consequently, direct inhibition of the downstream kinases ERK1 and ERK2 presents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[3]

SHR2415 is a novel, potent, and selective small molecule inhibitor of ERK1/2. Developed from a pyrrole-fused urea scaffold, **SHR2415** has demonstrated significant anti-tumor activity in preclinical models, positioning it as a promising candidate for further development in oncology. This technical guide provides a comprehensive overview of the preclinical data for **SHR2415**, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the ERK1/2 signaling pathway.

Mechanism of Action



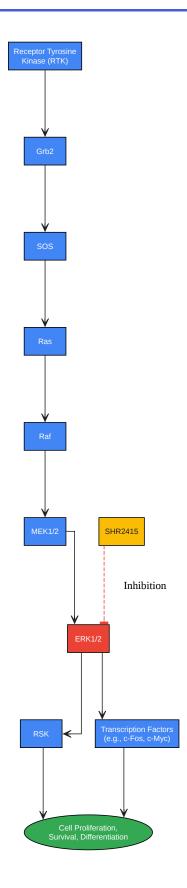




SHR2415 is an ATP-competitive inhibitor that targets the kinase activity of both ERK1 and ERK2.[4][5] By binding to the ATP-binding pocket of these enzymes, SHR2415 prevents the phosphorylation of downstream substrates, thereby blocking the propagation of growth and survival signals. The primary mechanism of action is the inhibition of the phosphorylation of key downstream effectors such as Ribosomal S6 Kinase (RSK), which plays a crucial role in protein synthesis and cell growth.

Below is a diagram illustrating the ERK1/2 signaling pathway and the point of inhibition by SHR2415.





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Figure 1: The ERK1/2 Signaling Pathway and Inhibition by SHR2415.



Preclinical Data

The preclinical profile of **SHR2415** highlights its potency, selectivity, and in vivo efficacy. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of SHR2415

Target/Assay	IC50 (nM)	Reference
ERK1 (Biochemical)	2.75 ± 0.35	
ERK2 (Biochemical)	5.93 ± 0.87	
Colo205 (Cellular)	44.60 ± 6.49	
pRSK/tRSK (Cellular)	223.6	
CDK2 (Biochemical)	99.4	
GSK3β (Biochemical)	64.3	

Data are presented as mean \pm standard deviation (n=3-5).

Table 2: In Vivo Pharmacokinetics of SHR2415

Species	Dose (mg/kg)	Route	AUC (ng/mL·h)	CL (mL/min/k g)	t1/2 (h)	Referenc e
Mouse	1	i.v.	2460	6.8	2.9	
2	p.o.	726	-	3.4		
Rat	1	i.v.	3271	5.1	3.1	
2	p.o.	-	-	-		_
Dog	0.5	i.v.	-	2.6	4.1	
2	p.o.	-	-	5.8		

AUC: Area under the curve; CL: Clearance; t1/2: Half-life; i.v.: intravenous; p.o.: oral.



Table 3: In Vivo Efficacy of SHR2415 in Colo205

Xenograft Model

Treatment Group	Dose (mg/kg)	Tumor Growth Inhibition (TGI, %)	Reference
SHR2415	25	112	
SHR2415	50	-	
BVD-523 (Ulixertinib)	50	63	

TGI was assessed in a Balb/c mouse Colo205 tumor xenograft model.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize **SHR2415**.

Biochemical Kinase Assay (ERK1/2 Inhibition)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of **SHR2415** against ERK1 and ERK2.

- · Reagents and Materials:
 - Recombinant human ERK1 and ERK2 enzymes
 - Myelin Basic Protein (MBP) as a substrate
 - ATP (Adenosine triphosphate)
 - Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
 - SHR2415 stock solution in DMSO
 - [y-33P]ATP



- 96-well plates
- Phosphocellulose paper
- Scintillation counter
- Procedure:
 - 1. Prepare serial dilutions of **SHR2415** in kinase assay buffer.
 - In a 96-well plate, add the kinase assay buffer, ERK1 or ERK2 enzyme, and MBP substrate.
 - 3. Add the diluted **SHR2415** or DMSO (vehicle control) to the wells.
 - 4. Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
 - 5. Initiate the kinase reaction by adding a mixture of ATP and [y-33P]ATP.
 - 6. Incubate the reaction for 60 minutes at 30°C.
 - 7. Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
 - 8. Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [y-33P]ATP.
 - 9. Measure the incorporated radioactivity using a scintillation counter.
- 10. Calculate the percentage of kinase inhibition relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Colo205)

This protocol describes a Cell Counting Kit-8 (CCK-8) assay to measure the effect of **SHR2415** on the proliferation of Colo205 cancer cells.

- Reagents and Materials:
 - Colo205 cell line



- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- SHR2415 stock solution in DMSO
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader
- Procedure:
 - 1. Seed Colo205 cells in a 96-well plate at a density of 5,000 cells per well in 100 μ L of complete culture medium.
 - 2. Allow the cells to attach and grow for 24 hours.
 - 3. Prepare serial dilutions of **SHR2415** in culture medium.
 - 4. Treat the cells with the diluted SHR2415 or DMSO (vehicle control).
 - 5. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
 - 6. Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
 - 7. Measure the absorbance at 450 nm using a microplate reader.
 - 8. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis (pERK and pRSK Inhibition)

This protocol details the detection of phosphorylated ERK and RSK levels in cells treated with **SHR2415**.

- Reagents and Materials:
 - Colo205 cell line



- Complete culture medium
- SHR2415 stock solution in DMSO
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-pRSK (Ser380), anti-RSK
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system
- Procedure:
 - 1. Seed Colo205 cells in 6-well plates and allow them to attach.
 - 2. Treat the cells with various concentrations of **SHR2415** or DMSO for 2 hours.
 - 3. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
 - 4. Determine the protein concentration of the lysates using a BCA assay.
 - 5. Separate equal amounts of protein (20-30 μ g) by SDS-PAGE and transfer to a PVDF membrane.
 - 6. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - 7. Incubate the membrane with primary antibodies overnight at 4°C.

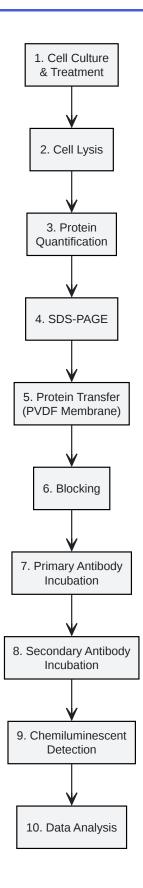
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- 8. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- 9. Visualize the protein bands using an ECL reagent and an imaging system.
- 10. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.





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Figure 2: Experimental Workflow for Western Blot Analysis.



In Vivo Tumor Xenograft Model (Colo205)

This protocol describes a typical in vivo efficacy study using a Colo205 xenograft model in mice.

- · Animals and Cell Line:
 - Female Balb/c nude mice (6-8 weeks old)
 - Colo205 human colorectal cancer cell line
- Procedure:
 - Subcutaneously inject 5 x 106 Colo205 cells in a mixture of media and Matrigel into the right flank of each mouse.
 - 2. Monitor tumor growth regularly using calipers.
 - 3. When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment groups (e.g., vehicle control, **SHR2415** at different doses).
 - 4. Administer SHR2415 or vehicle orally (p.o.) once daily.
 - 5. Measure tumor volume and body weight twice weekly.
 - 6. At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
 - 7. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Clinical Development Status

As of the last update, there is no publicly available information on clinical trials specifically for **SHR2415** on major clinical trial registries. This suggests that **SHR2415** may still be in the preclinical phase of development.



Conclusion

SHR2415 is a potent and selective ERK1/2 inhibitor with a promising preclinical profile. It effectively inhibits the ERK signaling pathway, leading to reduced cell proliferation in vitro and significant tumor growth inhibition in vivo. The favorable pharmacokinetic properties of **SHR2415** support its potential for oral administration in a clinical setting. Further investigation, including progression into clinical trials, will be crucial to determine the therapeutic potential of **SHR2415** in the treatment of cancers with a dysregulated MAPK pathway. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further study and development of this promising ERK1/2 inhibitor.

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- To cite this document: BenchChem. [SHR2415: A Potent and Selective ERK1/2 Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397365#shr2415-as-a-selective-erk1-2-inhibitor]

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